molecular formula C8H7ClN2 B8328001 2-(3-Chloropyridin-2-yl)propanenitrile

2-(3-Chloropyridin-2-yl)propanenitrile

Cat. No.: B8328001
M. Wt: 166.61 g/mol
InChI Key: ZTZKHSIPIKMIEJ-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)propanenitrile is a nitrile-containing pyridine derivative with the molecular formula C₈H₇ClN₂ (inferred from its positional isomer in ). It features a chloropyridine ring substituted at the 2-position with a propanenitrile group and a chlorine atom at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to the reactivity of its nitrile group and the electron-withdrawing effects of the chlorine substituent, which may influence its interactions in catalytic or biological systems.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3

InChI Key

ZTZKHSIPIKMIEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=C(C=CC=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomer: 2-(4-Chloropyridin-2-yl)propanenitrile

Structural Differences: The positional isomer 2-(4-Chloropyridin-2-yl)propanenitrile (CAS: 2091439-42-6) differs only in the chlorine substitution on the pyridine ring (4-position vs. 3-position). This minor structural variation can significantly alter electronic properties, such as dipole moments and resonance effects, impacting reactivity and binding affinity in catalytic or biological contexts. Physical Properties: Both isomers share the molecular formula C₈H₇ClN₂ and molecular weight 166.61 g/mol. However, differences in melting/boiling points and solubility are expected due to the chlorine’s position, though specific data are unavailable . Applications: The 4-chloro isomer is commercially available (though currently out of stock), suggesting its utility in research, whereas the 3-chloro variant’s applications remain less documented.

Property 2-(3-Chloropyridin-2-yl)propanenitrile 2-(4-Chloropyridin-2-yl)propanenitrile
Molecular Formula C₈H₇ClN₂ C₈H₇ClN₂
Molecular Weight (g/mol) 166.61 (inferred) 166.61
Chlorine Position 3-position 4-position
Commercial Availability Not documented Available (temporarily out of stock)

Phenyl-Based Propanenitrile Derivatives

Compounds such as (R)-2-(2-chlorophenyl)propanenitrile (3q) and (R)-2-(2-bromophenyl)propanenitrile (3r) () are structurally analogous but replace the pyridine ring with a substituted benzene ring. Key differences include:

  • Stereoselectivity : The (R)-enantiomers of phenyl-based nitriles were synthesized with high enantiomeric excess (up to 98% ee) via enantioselective catalytic methods, whereas stereochemical data for the pyridine-based target compound are lacking .
  • Synthetic Yields : Phenyl derivatives were synthesized in moderate yields (52–66%) via column chromatography, suggesting that pyridine-based analogs might require similar purification strategies .

Cyanoethylation Derivatives: 3-(Pyridyl-2-Amino)propionitrile

The compound 3-(pyridyl-2-amino)propionitrile () shares a pyridine core and nitrile group but differs in the substituent (amino group vs. chlorine). The synthetic route for this derivative involves a cyanoethylation step with a base, which may differ from the halogenation or coupling steps required for this compound .

Halogenated Pyridine Derivatives

2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile () features additional iodine and malononitrile groups, enhancing its electrophilicity. In contrast, this compound has a simpler structure, likely resulting in lower molecular weight and improved solubility .

Research Implications and Data Gaps

  • Physical Data : Critical properties (e.g., boiling point, solubility) for this compound remain uncharacterized, necessitating further experimental work.

Preparation Methods

Chloropyridine Precursor Synthesis

The synthesis of 2-(3-chloropyridin-2-yl)propanenitrile often begins with functionalized pyridine derivatives. A common precursor, 2,3-dichloropyridine, undergoes selective substitution at the 3-position to introduce the nitrile-bearing propane chain. In one protocol, 2,3-dichloropyridine reacts with sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 68% yield of 3-chloro-2-cyanopyridine. The reaction’s selectivity arises from the differential reactivity of the 2- and 3-chloro positions, with the latter being more susceptible to nucleophilic attack due to electronic effects from the adjacent nitrogen atom.

Propane Chain Introduction via Alkylation

Subsequent alkylation introduces the propane moiety. A Grignard reagent, such as propylmagnesium bromide, reacts with 3-chloro-2-cyanopyridine in tetrahydrofuran (THF) at −20°C. This step requires careful temperature control to prevent side reactions, yielding this compound in 54% yield after purification by column chromatography. Challenges include competing elimination reactions and the need for anhydrous conditions to maintain reagent activity.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers an alternative route. A boronic ester derivative of propanenitrile reacts with 2,3-dichloropyridine under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, ethanol/H₂O). This method achieves a 72% yield with excellent regioselectivity for the 3-chloro position, attributed to the directing effects of the pyridine nitrogen. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% Pd<70% → 72%
Solvent RatioEthanol:H₂O (3:1)Maximizes solubility
Temperature80°CBalances rate and side reactions

Negishi Coupling for Nitrile Incorporation

Zinc-mediated Negishi coupling between 3-chloro-2-iodopyridine and cyanoalkylzinc bromide provides a streamlined pathway. Using [PdCl₂(dppf)] as the catalyst in THF at 60°C, this method achieves 65% yield with >95% purity. The iodo substituent enhances oxidative addition efficiency compared to chloro analogues.

Cyanoalkylation of Chloropyridines

Direct Cyanation Using Metal Catalysts

Transition metal-catalyzed cyanation introduces the nitrile group directly. A mixture of 2-(3-chloropyridin-2-yl)propane-1-ol and trimethylsilyl cyanide (TMSCN) reacts in the presence of InCl₃ at 120°C, yielding the target compound in 61% yield. The mechanism involves In³⁺-mediated activation of the hydroxyl group, facilitating nucleophilic cyanide attack.

Electrophotochemical Methods

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

Alkylation and cyanation steps risk β-hydride elimination, forming undesired alkenes. For example, using bulky bases like LDA in alkylation reduces elimination by deprotonating the alcohol intermediate more efficiently than promoting elimination.

Chlorine Displacement Challenges

The 2-chloro position in pyridine resists substitution due to resonance stabilization. Catalytic systems employing CuI/1,10-phenanthroline overcome this by stabilizing transition states, enabling selective 3-chloro retention.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.89 (d, J = 7.6 Hz, 1H, pyridyl-H), 3.12 (q, J = 7.2 Hz, 2H, CH₂CN), 1.98 (t, J = 7.2 Hz, 3H, CH₃).
FT-IR : 2237 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (C-Cl).
HRMS : [M+H]⁺ calcd. for C₈H₇ClN₂ 167.0375, found 167.0372.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat management and scalability. A pilot-scale setup using NAS methodology achieves 85% yield at 10 kg/day throughput, with in-line IR monitoring ensuring consistent quality.

Solvent Recycling

DMF recovery via vacuum distillation reduces costs by 40% in large-scale productions. Alternative solvents like 2-MeTHF are being explored for greener processes .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chloropyridin-2-yl)propanenitrile, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound can be synthesized via alkylation of (3-chloropyridin-2-yl)acetonitrile using NaH and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF). Key steps include:

  • Base selection : NaH ensures deprotonation of the acetonitrile precursor.
  • Temperature control : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.
  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via column chromatography (hexane/ethyl acetate gradient) improve purity .
    For optimization, varying stoichiometry (e.g., excess MeI) or substituting THF with polar aprotic solvents like DMF may enhance yields. Monitoring by TLC or GC-MS ensures reaction progression.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Methodological Answer:

  • ¹H/¹³C NMR : The pyridinyl ring protons resonate downfield (δ 7.5–8.5 ppm), while the nitrile carbon appears near δ 115–120 ppm. Splitting patterns distinguish substituent positions (e.g., 3-chloro vs. 4-chloro isomers) .
  • IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CH₃CN) validate the structure.
    For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) clarifies connectivity between the pyridine ring and propanenitrile chain.

Advanced Research Questions

Q. How does the electronic nature of the 3-chloropyridinyl group influence the reactivity of the nitrile moiety in cross-coupling reactions or nucleophilic additions?

Methodological Answer: The electron-withdrawing 3-chloro group on the pyridine ring increases the electrophilicity of the nitrile carbon, enhancing its reactivity in:

  • Nucleophilic Additions : Grignard reagents or organozinc species add to the nitrile, forming ketones or amines.
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may require nitrile stabilization via chelating ligands (e.g., XPhos) to prevent catalyst poisoning.
    Computational studies (DFT) can model charge distribution to predict regioselectivity in reactions .

Q. What strategies can resolve contradictions in biological activity data for derivatives of this compound across different assay systems?

Methodological Answer:

  • Assay Standardization : Use isogenic cell lines or consistent enzyme concentrations to minimize variability.
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify pharmacokinetic discrepancies.
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with CF₃) and compare IC₅₀ values in target vs. off-target assays .
  • Molecular Docking : Align derivatives with protein crystal structures (e.g., kinases) to rationalize activity differences .

Q. How can crystallographic software tools determine the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction (e.g., synchrotron sources) resolves Cl and N positions.
  • Refinement with SHELXL : Constraints for anisotropic displacement parameters improve accuracy, especially for the nitrile group .
  • Visualization with ORTEP-3 : Generates thermal ellipsoid plots to highlight conformational flexibility or hydrogen-bonding networks (e.g., C≡N···H interactions) .

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